molecular formula C15H14ClNO6S B3592545 2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid

2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid

Cat. No.: B3592545
M. Wt: 371.8 g/mol
InChI Key: SZOHZVRLCDOYMM-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a 4-chlorophenylsulfonylamino group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4,5-dimethoxybenzoic acid and 4-chlorobenzenesulfonyl chloride.

    Formation of the Sulfonamide: The 4-chlorobenzenesulfonyl chloride is reacted with an amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Coupling Reaction: The sulfonamide intermediate is then coupled with 4,5-dimethoxybenzoic acid under conditions that facilitate the formation of the amide bond. This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the benzoic acid ring can undergo oxidation to form corresponding hydroxyl groups.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of 2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dihydroxybenzoic acid.

    Reduction: Formation of 2-{[(4-chlorophenyl)sulfanyl]amino}-4,5-dimethoxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests it could have activity as an enzyme inhibitor or receptor modulator. Studies might explore its efficacy and safety in various biological assays.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The sulfonamide group is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-bromophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid
  • 2-{[(4-methylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid
  • 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid

Uniqueness

Compared to its analogs, 2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s overall electronic properties, potentially enhancing its stability and reactivity in certain chemical reactions.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO6S/c1-22-13-7-11(15(18)19)12(8-14(13)23-2)17-24(20,21)10-5-3-9(16)4-6-10/h3-8,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOHZVRLCDOYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

33.71 g (0.32 mol) of sodium carbonate were dissolved in 250 ml of water and heated to 60° C. 25.00 g (0.13 mol) of 2-amino-4,5-dimethoxybenzoic acid were introduced into the solution, and 29.55 g (0.14 mol) of 4-chlorobenzenesulfonyl chloride were added in portions to this solution over the course of 15 min. After the mixture had been cooled, the residue was filtered off with suction and taken up in 1% strength sodium bicarbonate solution and, after filtration, the product was precipitated by adding 1 N hydrochloric acid. 25.90 g (55%) of 2-(4-chlorophenylsulfonylamino)-4,5dimethoxybenzoic acid of melting point 212-214° C. were obtained. 25.90 g(0.07 mol) of 2-(4-chlorophenylsulfonylamino)-4,5-dimethoxybenzoic acid were suspended in 75 ml of toluene and, after addition of 17.30 g (0.08 mol) of phosphorus pentachloride, the mixture was stirred at 40-45° C. for 2.5 h. It was then concentrated to half the volume in vacuo, and the precipitated product was filtered off with suction and washed with a little toluene. 25.30 g (93%) of 2-(4-chlorophenylsulfonylamino)-4,5-dimethoxybenzoyl chloride, of melting point 175-177° C., were obtained.
Quantity
33.71 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
29.55 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid

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